molecular formula C19H16F3N3O B2893632 4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2224054-11-7

4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2893632
CAS No.: 2224054-11-7
M. Wt: 359.352
InChI Key: GICMZSHXGKGVAT-UHFFFAOYSA-N
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Description

4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the trifluoromethylation of 4-iodobenzene to produce 4-(trifluoromethyl)phenyl iodide. This intermediate is then reacted with piperidine under specific conditions to form the piperidine derivative. The final step involves the coupling of this derivative with pyridine-2-carbonitrile under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyrazole
  • 4-(Trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile stands out due to its unique combination of functional groups and structural features. The presence of both a piperidine ring and a pyridine ring, along with the trifluoromethyl group, provides distinct chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

4-[3-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)16-5-1-3-13(9-16)15-4-2-8-25(12-15)18(26)14-6-7-24-17(10-14)11-23/h1,3,5-7,9-10,15H,2,4,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICMZSHXGKGVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)C#N)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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